2,2'-Dithiobis(N-(2,2-dimethoxyethyl)benzamide) is a synthetic compound notable for its potential applications in various scientific fields. This compound belongs to the class of dithiobis derivatives, which are characterized by the presence of disulfide linkages. The specific structure of 2,2'-dithiobis(N-(2,2-dimethoxyethyl)benzamide) includes two benzamide groups connected by a disulfide bond, contributing to its unique chemical properties.
The compound can be synthesized through various methods, as detailed in patents and scientific literature. It is not commonly found in nature and is primarily produced for research and industrial applications.
The synthesis of 2,2'-dithiobis(N-(2,2-dimethoxyethyl)benzamide) typically involves multi-step organic reactions. A common approach includes the reaction of benzoyl chlorides with thiol compounds under controlled conditions to form the dithiobis structure.
The molecular structure of 2,2'-dithiobis(N-(2,2-dimethoxyethyl)benzamide) features:
CNC(=O)c1ccccc1SSc2ccccc2C(=O)NC
InChI=1S/C16H16N2O2S2/c1-17-15(19)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
The compound can participate in various chemical reactions typical of dithiobis compounds:
The reactivity of 2,2'-dithiobis(N-(2,2-dimethoxyethyl)benzamide) is influenced by the presence of the disulfide bond and the electron-donating methoxy groups which enhance nucleophilicity.
The mechanism of action for 2,2'-dithiobis(N-(2,2-dimethoxyethyl)benzamide) often involves:
Research indicates that compounds with dithiobis structures can modulate biological activities by altering protein folding or stability through disulfide bond formation.
Physical and chemical properties are critical for determining the suitability of this compound for various applications in research and industry.
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: